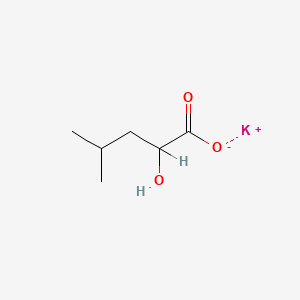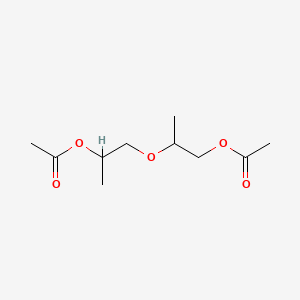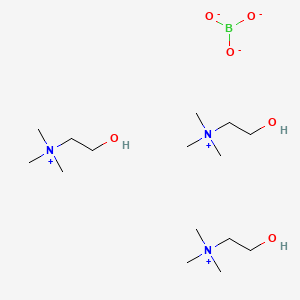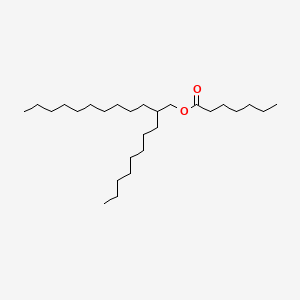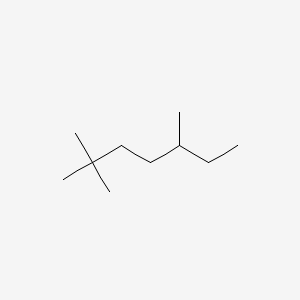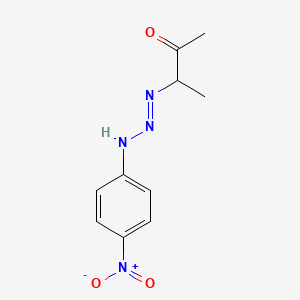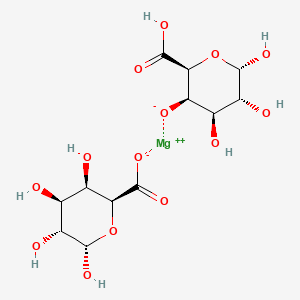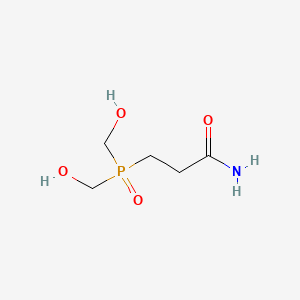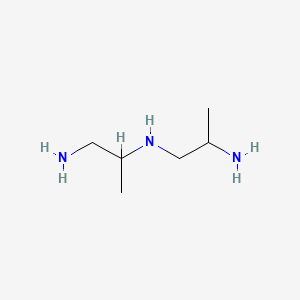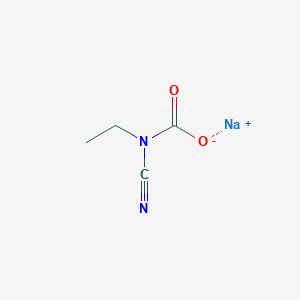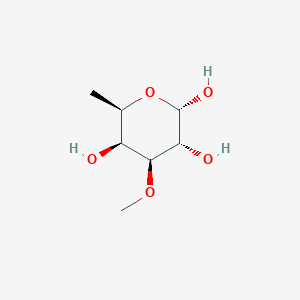
alpha-D-Digitalopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Digitalopyranose: is a chemical compound with the molecular formula C7H14O5 and a molecular weight of 178.1831 . It is a type of pyranose, which is a six-membered ring structure consisting of five carbon atoms and one oxygen atom. This compound is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Digitalopyranose typically involves the reaction of a hydroxyl group on carbon 5 of a sugar with the aldehyde at carbon 1, forming an intramolecular hemiacetal. This process can be facilitated by various catalysts and reaction conditions to ensure the formation of the desired stereoisomer .
Industrial Production Methods: Industrial production of this compound often involves the use of enzymatic methods to ensure high yield and purity. Enzymes such as glycosyltransferases can be used to catalyze the formation of the pyranose ring from glucose or other sugar precursors .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-D-Digitalopyranose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Various substituents can be introduced into the pyranose ring through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Alpha-D-Digitalopyranose has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of alpha-D-Digitalopyranose involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, influencing metabolic pathways and cellular processes. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, altering their function and activity .
Comparación Con Compuestos Similares
Alpha-D-Digitalopyranose can be compared with other similar compounds, such as:
Alpha-D-Glucopyranose: Another pyranose with a similar structure but different functional groups.
Alpha-D-Xylopyranose: A pyranose with a different arrangement of hydroxyl groups.
Alpha-D-Quinovopyranose: A compound with similar stereochemistry but different chemical properties
Propiedades
Número CAS |
1932346-53-6 |
|---|---|
Fórmula molecular |
C7H14O5 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-4-methoxy-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)6(11-2)5(9)7(10)12-3/h3-10H,1-2H3/t3-,4+,5-,6+,7+/m1/s1 |
Clave InChI |
OEKPKBBXXDGXNB-UOYQFSTFSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)OC)O |
SMILES canónico |
CC1C(C(C(C(O1)O)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


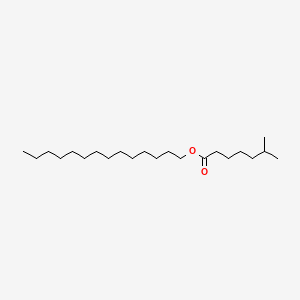
![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)
